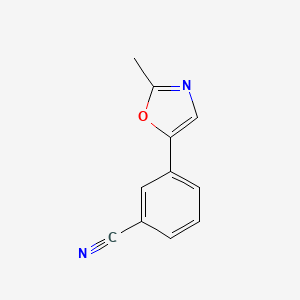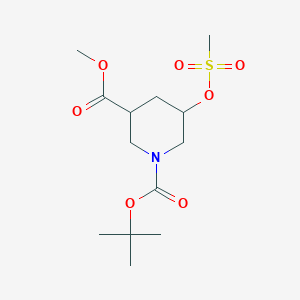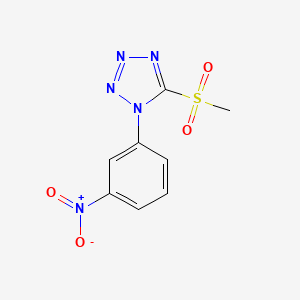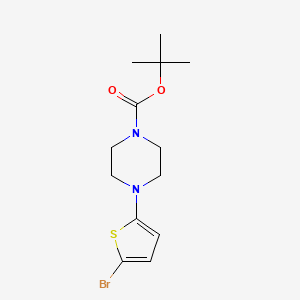
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is a heterocyclic compound featuring an oxazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, characterized by a five-membered ring containing one oxygen and one nitrogen atom, is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile typically involves the cyclodehydration of appropriate precursors. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize waste. The use of one-pot synthesis techniques, where multiple reaction steps are combined into a single process, is common to reduce the number of stages and the amount of waste generated .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as human carbonic anhydrase II by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyloxazole: Similar structure but lacks the benzonitrile group.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of a nitrile group.
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Contains an oxazole ring but with different substituents.
Uniqueness
3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is unique due to its combination of an oxazole ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
74048-10-5 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(2-methyl-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-13-7-11(14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 |
InChI Key |
RUHONOASDPNPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)



![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)









